N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a pyrazine ring, and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potential anti-tubercular agent .
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, it has been found to be non-toxic to human cells , suggesting a favorable therapeutic index.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrazin-2-ylpiperazine in the presence of a base.
Ethylation and Methylation: The final steps involve the ethylation and methylation of the pyrimidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the pyrimidine and pyrazine rings.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.
Piperazine Derivatives: Compounds containing the piperazine moiety, used in various therapeutic applications.
Pyrimidine Derivatives: Molecules with a pyrimidine core, widely studied for their biological activities.
Uniqueness
N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of the pyrazine, piperazine, and pyrimidine rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N-ethyl-4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-17-15-19-12(2)10-13(20-15)21-6-8-22(9-7-21)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWSMYUTWBIERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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